1,1-Dióxido de 2-(2-metil-4-aminofenil)isotiazolidina

Descripción general

Descripción

The compound "2-(2-Methyl-4-aminophenyl)isothiazolidine 1,1-dioxide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their reactivity, which can provide insights into the chemical behavior of similar structures. The first paper examines the nucleophilicity of 2-aminothiazoles, which are structurally related to isothiazolidine dioxides, by reacting them with a superelectrophilic compound . The second paper discusses the conjugate addition of a lithiated oxazolidinone derivative to various cinnamoyl derivatives, leading to enantiomerically pure 1,4-diols . These studies contribute to the understanding of the reactivity and potential synthetic applications of compounds with similar functional groups.

Synthesis Analysis

While the exact synthesis of "2-(2-Methyl-4-aminophenyl)isothiazolidine 1,1-dioxide" is not detailed in the provided papers, the methodologies described could be relevant. The first paper does not describe a synthesis method for the thiazole compounds but rather their reactivity with DNBF . The second paper outlines a synthetic route for enantiomerically pure diols through the conjugate addition of a lithiated oxazolidinone derivative to cinnamoyl derivatives . This method demonstrates the utility of chiral auxiliaries in asymmetric synthesis, which could potentially be applied to the synthesis of isothiazolidine derivatives.

Molecular Structure Analysis

The molecular structure of "2-(2-Methyl-4-aminophenyl)isothiazolidine 1,1-dioxide" can be inferred to some extent from the related compounds discussed in the papers. The first paper provides insights into the electronic structure of 2-aminothiazoles, which share a similar heterocyclic motif with isothiazolidine dioxides . The second paper includes an X-ray crystal-structure analysis of the products formed from the conjugate addition, which could be useful for understanding the stereochemistry of similar compounds .

Chemical Reactions Analysis

The first paper provides a detailed analysis of the chemical reactions between 2-aminothiazoles and DNBF, demonstrating that these thiazoles preferentially behave as carbon nucleophiles . This information could be extrapolated to predict the reactivity of the amino group in "2-(2-Methyl-4-aminophenyl)isothiazolidine 1,1-dioxide". The second paper does not directly relate to the chemical reactions of isothiazolidine dioxides but does show the versatility of oxazolidinone derivatives in nucleophilic addition reactions .

Physical and Chemical Properties Analysis

Neither paper directly addresses the physical and chemical properties of "2-(2-Methyl-4-aminophenyl)isothiazolidine 1,1-dioxide". However, the first paper's discussion of the nucleophilicity scale and pKa values for the thiazole compounds provides a basis for understanding the acidity and basicity of related compounds . The second paper's focus on the synthesis of enantiomerically pure compounds highlights the importance of stereochemistry in the physical properties of organic molecules .

Aplicaciones Científicas De Investigación

- Las aplicaciones clínicas incluyen el tratamiento del glaucoma, donde la metazolamida reduce la presión intraocular al inhibir la anhidrasa carbónica en los procesos ciliares del ojo .

- Su modo de acción puede implicar la interrupción de los procesos celulares o la interferencia con enzimas esenciales .

- Puede reducir el estrés oxidativo, la inflamación y la excitotoxicidad, lo que lo hace relevante para enfermedades neurodegenerativas como el Alzheimer y el Parkinson .

- Los investigadores han explorado su potencial para controlar la acidosis metabólica y los trastornos relacionados .

Inhibición de la anhidrasa carbónica

Propiedades antimicrobianas

Efectos neuroprotectores

Tratamiento de trastornos metabólicos

Derivados de 1,2,4-triazol

En resumen, las propiedades multifacéticas de la metazolamida la convierten en un compuesto fascinante para la investigación científica. Sus aplicaciones abarcan la oftalmología, la neurología, la oncología y más allá. A medida que continúa la investigación, es posible que descubramos usos aún más interesantes para esta intrigante molécula. 🌟 .

Propiedades

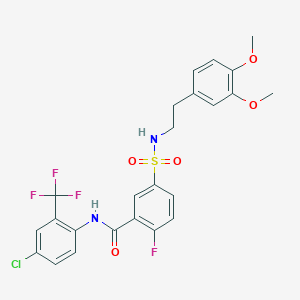

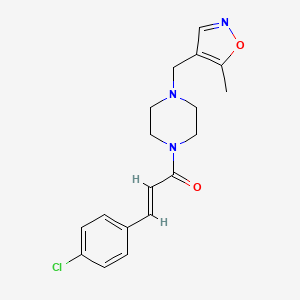

IUPAC Name |

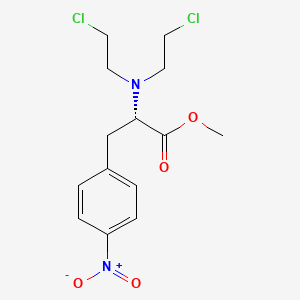

4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-8-7-9(11)3-4-10(8)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIQKZTZDRTVKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCCS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2507860.png)

![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate](/img/structure/B2507872.png)

![3-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2507873.png)

![2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2507874.png)

![8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/no-structure.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2507880.png)